molecular formula C9H9BrO4 B1272642 4-Bromo-3,5-dimethoxybenzoic acid CAS No. 56518-42-4

4-Bromo-3,5-dimethoxybenzoic acid

Cat. No.: B1272642
CAS No.: 56518-42-4
M. Wt: 261.07 g/mol
InChI Key: JNFZULSIYYVRJO-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4 . It is a white crystalline solid that is stable at room temperature . This compound is often used in various chemical reactions and research applications due to its unique properties.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or aldehydes .

Scientific Research Applications

4-Bromo-3,5-dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethoxybenzoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

4-bromo-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFZULSIYYVRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378849
Record name 4-Bromo-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56518-42-4
Record name 4-Bromo-3,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56518-42-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-3,5-dimethoxybenzoic acid in the synthesis of delitschiapyrone A?

A: this compound serves as the crucial starting material in a novel, bioinspired total synthesis of delitschiapyrone A. [] The seven-step synthetic route utilizes this commercially available compound to achieve a 32% overall yield of the natural product.

Q2: How does the described synthetic route to delitschiapyrone A mimic the proposed biosynthesis?

A: The researchers designed a reaction cascade inspired by the putative biosynthetic pathway of delitschiapyrone A. [] This cascade involves a Diels-Alder reaction between two potential biosynthetic intermediates derived from this compound. The reaction proceeds through an α-ketol rearrangement and cyclic hemiacetalization in a single pot, directly yielding delitschiapyrone A with high regioselectivity and diastereoselectivity. This elegant approach highlights the power of bioinspired synthesis in accessing complex natural products efficiently.

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